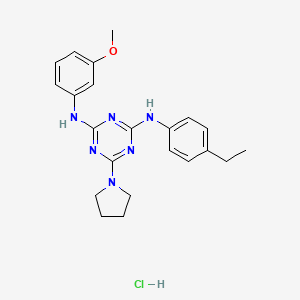
N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179406-62-2) is a compound belonging to the triazine family, which has been noted for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN6O |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1179406-62-2 |
This compound features a triazine ring substituted with various functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds in the triazine family exhibit significant anticancer activities. The presence of the pyrrolidine moiety in N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine enhances its potential as an anticancer agent. Studies have demonstrated that similar triazines can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, modifications of triazine derivatives have been shown to enhance glucocerebrosidase inhibition—an important target in treating Gaucher's disease . This suggests that N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine may also exhibit similar enzyme inhibitory effects.
Antimicrobial Activity
Triazines have been recognized for their antimicrobial properties. Compounds with a triazine core have demonstrated efficacy against both gram-positive and gram-negative bacteria. The incorporation of aryl and heteroaryl groups into the triazine structure may enhance these antimicrobial effects .
The mechanisms by which N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine exerts its biological activities are likely multifaceted:
- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with various enzymes involved in metabolic pathways.
- Inducing Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.
- Interfering with Cellular Signaling : Triazines may disrupt signaling pathways that are crucial for cell survival and proliferation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of triazines:
- Antitumor Activity : A study reported that certain triazine derivatives significantly inhibited tumor growth in animal models .
- Enzyme Inhibition : Research highlighted the enhanced inhibition of glucocerebrosidase by modified triazines compared to unmodified counterparts .
- Antimicrobial Efficacy : A comparative analysis showed that specific triazine derivatives exhibited superior antimicrobial activity against standard bacterial strains when compared to existing antibiotics .
特性
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-3-16-9-11-17(12-10-16)23-20-25-21(24-18-7-6-8-19(15-18)29-2)27-22(26-20)28-13-4-5-14-28;/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZGRNGEOGMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













